2-(5-Bromopyrimidin-2-yl)acetamide
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Description
“2-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 . It is also known by the IUPAC name N-(5-bromo-2-pyrimidinyl)acetamide .
Synthesis Analysis
The synthesis of “2-(5-Bromopyrimidin-2-yl)acetamide” involves several steps, including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction . The synthesis process is complex and requires careful control of conditions to ensure the desired product is obtained .Molecular Structure Analysis
The molecular structure of “2-(5-Bromopyrimidin-2-yl)acetamide” is characterized by the presence of a bromopyrimidinyl group attached to an acetamide group . The InChI key for this compound is LKFUSWVVQGECDI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-2-9-6(10-3-4)1-5(8)11/h2-3H,1H2,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQYJPBGJNFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562181 |
Source
|
Record name | 2-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyrimidin-2-yl)acetamide | |
CAS RN |
132288-08-5 |
Source
|
Record name | 2-(5-Bromopyrimidin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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